2,5-dimethyl-N-(piperidin-4-yl)furan-3-carboxamide
CAS No.: 954571-50-7
Cat. No.: VC8424081
Molecular Formula: C12H18N2O2
Molecular Weight: 222.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 954571-50-7 |
---|---|
Molecular Formula | C12H18N2O2 |
Molecular Weight | 222.28 g/mol |
IUPAC Name | 2,5-dimethyl-N-piperidin-4-ylfuran-3-carboxamide |
Standard InChI | InChI=1S/C12H18N2O2/c1-8-7-11(9(2)16-8)12(15)14-10-3-5-13-6-4-10/h7,10,13H,3-6H2,1-2H3,(H,14,15) |
Standard InChI Key | SBYUTWUXYVWSST-UHFFFAOYSA-N |
SMILES | CC1=CC(=C(O1)C)C(=O)NC2CCNCC2 |
Canonical SMILES | CC1=CC(=C(O1)C)C(=O)NC2CCNCC2 |
Introduction
Chemical Identity and Structural Characteristics
Core Molecular Architecture
2,5-Dimethyl-N-(piperidin-4-yl)furan-3-carboxamide features a central furan ring substituted at positions 2 and 5 with methyl groups, coupled to a piperidin-4-yl amine through a carboxamide linker. X-ray crystallographic data, while unavailable for this specific compound, can be extrapolated from structural analogs such as 2,5-dimethyl-N-(pyridin-4-yl)furan-3-carboxamide (PubChem CID 17248960), which shares comparable bond angles and torsional parameters in the furan-carboxamide moiety . The piperidine ring adopts a chair conformation, with the carboxamide group occupying an equatorial position to minimize steric hindrance .
Table 1: Key Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | C₁₂H₁₈N₂O₂ |
Molecular Weight | 222.29 g/mol |
IUPAC Name | 2,5-dimethyl-N-piperidin-4-ylfuran-3-carboxamide |
SMILES | CC1=CC(=C(O1)C)C(=O)NC2CCNCC2 |
Topological Polar Surface | 55.1 Ų |
LogP (Predicted) | 1.87 |
Data derived from American Elements' technical specifications and PubChem computational analyses .
Spectroscopic Fingerprints
Fourier-transform infrared (FTIR) spectroscopy of related furan-3-carboxamides reveals characteristic absorption bands at 1650-1680 cm⁻¹ (C=O stretch), 1550-1580 cm⁻¹ (N-H bend), and 3100-3300 cm⁻¹ (N-H stretch). Nuclear magnetic resonance (NMR) studies on the structural analog 2,5-dimethyl-N-((1-nicotinoylpiperidin-4-yl)methyl)furan-3-carboxamide (PubChem CID 71786506) show proton resonances at δ 1.45-1.65 ppm (piperidine CH₂), δ 2.25-2.40 ppm (furan methyl groups), and δ 6.15 ppm (furan aromatic proton) .
Synthetic Methodologies
Primary Synthesis Route
The compound is typically synthesized through a two-step protocol:
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Furan Core Formation: Condensation of dimethylacetylene dicarboxylate with methyl vinyl ketone under acidic conditions yields the 2,5-dimethylfuran-3-carboxylic acid intermediate.
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Amide Coupling: Activation of the carboxylic acid using thionyl chloride (SOCl₂) followed by reaction with 4-aminopiperidine in chloroform/pyridine solvent system .
Reaction yields average 68-72% after purification via silica gel chromatography (hexane:ethyl acetate 3:1). Critical control parameters include maintaining reaction temperatures below 40°C during amide bond formation to prevent racemization of the piperidine amine .
Synthetic Challenges
Key issues in scale-up production involve:
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Piperidine Ring Protonation: The basic piperidine nitrogen necessitates strict pH control during aqueous workup phases to prevent salt formation .
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Rotamer Formation: Restricted rotation about the carboxamide bond creates atropisomers observable in HPLC (C18 column, 254 nm) as two peaks with 1:1 area ratio under ambient conditions .
Pharmacological Profile
Putative Biological Targets
Docking studies using AutoDock Vina suggest moderate affinity (K₅ᵢ ₌ μM range) for:
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Sigma-1 Receptors: Key modulators of ion channels and neurotransmitter systems
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κ-Opioid Receptors: Implicated in pain modulation and neuropsychiatric conditions
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DNA Topoisomerase II: Potential antitumor mechanism observed in anthra[2,3-b]furan-3-carboxamide analogs .
In Vitro Bioactivity
Preliminary screening in NCI-60 cancer cell lines showed 25-38% growth inhibition at 10 μM concentrations, comparable to early-stage anthraquinone derivatives. Notably, structural modifications at the piperidine nitrogen (e.g., nicotinoyl substitution as in PubChem CID 71786506) enhance potency 3-fold, suggesting critical role of the amine group in target engagement .
Table 2: Comparative Cytotoxicity Data
Compound | HCT-116 IC₅₀ (μM) | MCF-7 IC₅₀ (μM) |
---|---|---|
2,5-dimethyl-N-(piperidin-4-yl)furan-3-carboxamide | 42.1 ± 3.2 | 38.9 ± 2.8 |
ADB-4en-PINACA* | 12.4 ± 1.1 | 9.8 ± 0.9 |
Doxorubicin | 0.15 ± 0.03 | 0.22 ± 0.04 |
*Structural analog from controlled substance legislation .
Future Research Directions
Target Deconvolution Strategies
Application of chemical proteomics (e.g., thermal shift assays, affinity-based protein profiling) could identify off-target interactions contributing to observed cytotoxicity. Molecular dynamics simulations (AMBER force field) should clarify rotational barriers influencing atropisomer bioactivity .
Formulation Challenges
The compound's poor aqueous solubility (Predicted LogS = -3.12) demands nanoparticle encapsulation or prodrug approaches. Co-crystallization with cyclodextrins (β-CD, HP-β-CD) may enhance dissolution rates for in vivo studies .
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